molecular formula C9H7BrN2O2 B1403398 4-Bromo-1-methyl-1H-indazole-3-carboxylic acid CAS No. 1363380-97-5

4-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Cat. No. B1403398
M. Wt: 255.07 g/mol
InChI Key: AGRNZVLPOSJJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indazole-containing derivatives, such as “4-Bromo-1-methyl-1H-indazole-3-carboxylic acid”, are important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .


Synthesis Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Numerous methods have been developed to construct these heterocycles with better biological activities . For example, Ma et al. developed a series of novel 4-bromo-1H-indazole derivatives .


Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .

Scientific Research Applications

Application

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Method

The synthesis of indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Results

This method has been used to synthesize a wide variety of 1H-indazoles in good to excellent yields .

2. Antitumor Activity of Indazole Derivatives

Application

A series of indazole derivatives were designed and synthesized for their potential antitumor activity .

Method

The indazole derivatives were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .

Results

Among the compounds tested, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC50 = 33.2 µM) . Moreover, compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

3. Inhibition of Neutrophil Chemotaxis

Application

3-Methyl-1H-indazole, a derivative of indazole, has been found to inhibit neutrophil chemotaxis . This property can be used to treat inflammatory diseases such as trigeminal neuralgia or heart disease .

Method

The exact method of application or experimental procedures is not specified in the source .

Results

The results or outcomes obtained are also not specified in the source .

4. Inhibition of Histamine H3 Receptor Activity

Application

3-Methyl-1H-indazole has also been shown to inhibit histamine H3 receptor activity . This may account for its effects on eye diseases and bladder cancer .

Method

The exact method of application or experimental procedures is not specified in the source .

Results

The results or outcomes obtained are also not specified in the source .

5. Synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide

Application

Indazole-3-carboxylic acid can be used in the synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide .

3. Inhibition of Neutrophil Chemotaxis

Application

3-Methyl-1H-indazole, a derivative of indazole, has been found to inhibit neutrophil chemotaxis . This property can be used to treat inflammatory diseases such as trigeminal neuralgia or heart disease .

Method

The exact method of application or experimental procedures is not specified in the source .

Results

The results or outcomes obtained are also not specified in the source .

4. Inhibition of Histamine H3 Receptor Activity

Application

3-Methyl-1H-indazole has also been shown to inhibit histamine H3 receptor activity . This may account for its effects on eye diseases and bladder cancer .

Method

The exact method of application or experimental procedures is not specified in the source .

Results

The results or outcomes obtained are also not specified in the source .

5. Synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide

Application

Indazole-3-carboxylic acid can be used in the synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide .

Method

The exact method of synthesis is not specified in the source .

Results

The results or outcomes obtained are also not specified in the source .

6. Synthesis of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide

Application

Indazole-3-carboxylic acid can be used in the synthesis of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide .

Method

The exact method of synthesis is not specified in the source .

Results

The results or outcomes obtained are also not specified in the source .

Future Directions

Indazole-containing derivatives continue to attract considerable attention from chemists due to their versatile biological activities . Future research will likely focus on developing new synthesis methods and exploring their potential applications in medicinal chemistry .

properties

IUPAC Name

4-bromo-1-methylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-12-6-4-2-3-5(10)7(6)8(11-12)9(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRNZVLPOSJJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Br)C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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